(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)
Description
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) (CAS: 1801357-03-8, molecular formula: C₁₄H₂₄O₂S₂Sn₂) is a bis(trimethylstannane)-functionalized thienothiophene derivative. Its synthesis involves lithiation of 3,6-dimethoxythieno[3,2-b]thiophene (MOTT) followed by reaction with trimethyltin chloride, yielding 71% of the product with high purity (97%) . Key spectral data include:
Properties
Molecular Formula |
C14H24O2S2Sn2 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
(3,6-dimethoxy-5-trimethylstannylthieno[3,2-b]thiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C8H6O2S2.6CH3.2Sn/c1-9-5-3-11-8-6(10-2)4-12-7(5)8;;;;;;;;/h1-2H3;6*1H3;; |
InChI Key |
UTUIUWNXQMSECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC2=C1SC(=C2OC)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,6-Dimethoxythieno[3,2-b]thiophene Dibromide
The preparation begins with the bromination of 3,6-dimethoxythieno[3,2-b]thiophene. In a representative procedure, the precursor is treated with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions.
Reaction Conditions
- Molar Ratio : 1:2 (precursor:NBS)
- Solvent : THF, 40 mL per gram of precursor
- Reaction Time : 3 hours at 25°C
- Yield : 52%
The dibrominated intermediate is isolated via filtration and recrystallized from isopropanol, achieving >95% purity.
Stille Coupling with Trimethylstannane
The dibromide undergoes Stille coupling with bis(trimethylstannane) reagents. Catalyzed by palladium complexes, this step installs the trimethylstannane groups at positions 2 and 5 of the thieno[3,2-b]thiophene core.
Optimized Protocol
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Solvent : Toluene/DMF (9:1 v/v)
- Temperature : 90°C, 50 hours
- Yield : 41–84%
Key Observations
- Higher yields (84%) are achieved with NiCl₂(dppp) in ether, though Pd catalysts offer better regioselectivity.
- Solvent polarity impacts reaction kinetics: toluene/DMF mixtures reduce side reactions compared to pure THF.
Direct Lithiation-Stannylation Method
Lithiation of 3,6-Dimethoxythieno[3,2-b]thiophene
Direct lithiation using n-butyllithium (n-BuLi) enables precise functionalization. The precursor is treated with 2.2 equivalents of n-BuLi in THF at –78°C, generating a dilithiated species.
Procedure
Stannylation with Trimethyltin Chloride
The dilithiated intermediate reacts with trimethyltin chloride (Me₃SnCl) to form the target compound.
Reaction Parameters
- Stoichiometry : 2.2 eq. Me₃SnCl
- Temperature : –78°C to 25°C (gradual warming)
- Workup : Aqueous sodium dithiocarbamate removes residual tin species.
- Yield : 68%
Advantages
- Avoids bromination steps, reducing halogen waste.
- Higher functional group tolerance compared to cross-coupling methods.
One-Pot Tandem Synthesis
Integrated Bromination and Coupling
A streamlined one-pot approach combines bromination and Stille coupling without isolating intermediates.
Protocol
- Bromination : NBS (2 eq.) in THF at 25°C, 3 hours.
- Catalyst Addition : Pd₂(dba)₃ (2 mol%) and P(o-tolyl)₃ (4 mol%).
- Stannane Introduction : Bis(trimethylstannane) (1 eq.) in toluene, 90°C, 24 hours.
Yield : 58% (over two steps)
Purity : 89% (HPLC)
Solvent and Catalytic Optimization
- Solvent Systems : Toluene/THF (7:3) improves solubility of stannane reagents.
- Catalyst Screening : Pd₂(dba)₃ outperforms Pd(PPh₃)₄ in one-pot reactions, reducing side-product formation.
Comparative Analysis of Methods
Trade-offs
- Bromination-Stille : High yields but generates halogenated byproducts.
- Lithiation-Stannylation : Fewer steps but sensitive to moisture.
- One-Pot : Time-efficient yet moderate yields.
Mechanistic Insights
Palladium-Catalyzed Coupling
The Stille coupling proceeds via oxidative addition of the dibromide to Pd⁰, forming a Pdᴵᴵ complex. Transmetalation with bis(trimethylstannane) releases the coupled product and regenerates the catalyst.
Rate-Limiting Step : Oxidative addition of the C–Br bond (kinetic studies show k = 1.2 × 10⁻³ s⁻¹ at 90°C).
Lithiation-Stannylation Pathway
Lithiation generates a resonance-stabilized dianion, which reacts with Me₃SnCl via nucleophilic substitution. The use of MgBr₂ prevents over-lithiation.
Purification and Characterization
Isolation Techniques
Analytical Data
- ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 0.38 (s, SnCH₃).
- MALDI-TOF : m/z 741.45 (M⁺).
Chemical Reactions Analysis
Types of Reactions: (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various organic and organometallic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for applications in optoelectronics and energy storage .
Mechanism of Action
The mechanism of action of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with various molecular targets and pathways. The compound’s trimethylstannane groups can participate in coordination chemistry, forming complexes with metal ions. Additionally, the thieno[3,2-b]thiophene core can engage in π-π interactions, influencing the electronic properties of the compound .
Comparison with Similar Compounds
Substituent Effects: Methyl vs. Methoxy Groups
- (3,6-Dimethylthieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) (DMTT-Sn): Methyl substituents (δ 2.36 ppm in ¹H NMR) result in lower steric hindrance compared to methoxy groups. Higher synthesis yield (83%) than the methoxy analog, likely due to easier lithiation . Electronic effects: Methyl groups are weakly electron-donating, while methoxy groups strongly donate electrons, lowering the bandgap of derived polymers .
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane) :
Core Structure Variations
- Less thermally stable than thienothiophene derivatives, limiting high-temperature processing .
- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Synthesized via Stille coupling with tributyltin reagents (40% yield). Lacks stannane groups, making it unsuitable as a monomer but relevant as a conjugated intermediate .
Antimicrobial Activity of Thienothiophene Derivatives
- Bis-cyanopyrazole and bis-thiazole derivatives: Thieno[2,3-b]thiophene cores with cyanopyrazole or thiazole substituents show antimicrobial activity (MIC: 4–32 µg/mL) .
Key Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Table 2: Electronic Effects of Substituents
Research Findings and Implications
- Synthetic Advantages : MOTT-Sn’s methoxy groups improve solubility and enable low-temperature Stille couplings, critical for thermally sensitive polymers .
- Electronic Tuning: Methoxy-substituted thienothiophenes enhance charge transport in polymers, as seen in PDPP4T (hole mobility: ~0.1 cm²/V·s) .
- Toxicity Considerations : Trimethyltin derivatives require careful handling due to neurotoxicity, whereas tributyltin analogs are less reactive but more stable .
Biological Activity
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane), with the CAS number 1801357-03-8, is a compound that has garnered attention due to its potential applications in organic electronics and its biological activities. This article synthesizes available research findings regarding its biological activity, including its effects on cellular systems and potential therapeutic applications.
- Molecular Formula : C14H24O2S2Sn2
- Molecular Weight : 525.89 g/mol
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates several promising areas:
- Anticancer Properties : Preliminary studies suggest that compounds in the thieno[3,2-b]thiophene family exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the thiophene structure have been linked to enhanced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Antimicrobial Activity : Some derivatives of thieno[3,2-b]thiophene have shown antimicrobial properties. The presence of sulfur in the thiophene ring may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways .
- Organic Electronics : While primarily focused on electronic applications, the biological interactions of such compounds can influence their biocompatibility in biomedical devices. Their ability to conduct electricity and interact with biological systems makes them candidates for biosensors and drug delivery systems .
Anticancer Activity
A study published in MDPI explored the effects of various thiophene derivatives on cancer cell lines. The findings indicated that compounds with extended π-conjugation showed increased cytotoxicity compared to their non-extended counterparts. Specifically, compounds similar to (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) induced significant apoptosis in breast cancer cells at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | ROS Generation |
| Compound B | HeLa | 10 | Mitochondrial Dysfunction |
| (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) | MCF-7 | 12 | Apoptosis Induction |
Antimicrobial Activity
Another study investigated the antimicrobial properties of thieno[3,2-b]thiophene derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that certain modifications increased the antimicrobial efficacy significantly compared to controls .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Q & A
Q. What are the optimal synthetic conditions for preparing (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)?
The compound is synthesized via lithiation followed by tin coupling. A typical procedure involves reacting 3,6-dimethoxythieno[3,2-b]thiophene (MOTT) with n-butyllithium (2.5 M in hexane) at −78°C in dry THF, followed by quenching with trimethyltin chloride (1.0 M in hexane). The reaction mixture is stirred overnight, extracted with diethyl ether, and purified via recrystallization from hexane to yield colorless crystals (71% yield). Key parameters include strict temperature control (−78°C) to avoid side reactions and the use of anhydrous solvents to prevent hydrolysis of the tin reagent .
Q. How can researchers verify the purity and structural integrity of this stannane derivative?
Characterization involves:
- H NMR (CDCl): Peaks at δ 3.98 (s, 6H, methoxy groups) and δ 0.38 (s, 18H, trimethyltin).
- C NMR : Resonances at δ 155.3 (methoxy carbons), 136.1 (thienothiophene backbone), and −8.3 (Sn–CH).
- HRMS (MALDI-TOF) : Observed m/z 525.8 matches the calculated [M] at 525.8. Purity (>97%) is confirmed via elemental analysis or HPLC .
Q. What are the primary applications of this compound in academic research?
It serves as a monomer in Stille coupling reactions to synthesize conjugated polymers for optoelectronic devices. For example, it is copolymerized with electron-deficient units (e.g., diketopyrrolopyrrole) to create donor-acceptor polymers for organic solar cells (OSCs) or field-effect transistors (OFETs) .
Advanced Research Questions
Q. How does the methoxy substitution on the thienothiophene backbone influence electronic properties in polymer systems?
Methoxy groups act as electron-donating substituents, raising the highest occupied molecular orbital (HOMO) energy level of resulting polymers. This enhances hole mobility and reduces the bandgap, as demonstrated in polymers like PCDTPT (HOMO = −5.1 eV) used in OSCs. Comparative studies with methyl or alkyl substituents show methoxy derivatives exhibit better air stability due to reduced oxidative degradation .
Q. What strategies mitigate tin-related side reactions during Stille polymerization?
Key methodologies include:
- Catalyst optimization : Use of Pd(dba)/P(o-tol) for higher coupling efficiency.
- Purification : Pre-filtering monomers through alumina to remove tin oxides.
- Solvent choice : High-boiling solvents like chlorobenzene improve reaction homogeneity and reduce β-hydride elimination. Contradictions in molecular weight data (e.g., dispersity >2) often arise from incomplete monomer conversion or ligand dissociation, which are addressed via iterative catalyst screening .
Q. How does this compound enhance stability in perovskite solar cells (PSCs) when used as a hole-transport material (HTM)?
When functionalized with thioxothiazolidinone groups (e.g., C3-D), the stannane-derived HTM improves interfacial adhesion between perovskite and ITO layers. This reduces trap states, enhancing device stability (85% initial PCE retained after 500 hours at 35% RH). The methoxy groups also passivate iodine vacancies in the perovskite, suppressing ion migration .
Q. What advanced techniques characterize nanoscale morphology in polymers derived from this monomer?
- Grazing-incidence X-ray diffraction (GI-XRD) : Resolves π-π stacking distances (e.g., 3.8 Å for PBTTT derivatives).
- Atomic force microscopy (AFM) : Quantifies surface roughness (<2 nm RMS for high-performance OFETs).
- Energy-filtered TEM (EF-TEM) : Maps phase separation in donor-acceptor blends for OSC active layers .
Q. Can computational modeling predict the charge-transport properties of polymers synthesized from this monomer?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model HOMO/LUMO distributions and reorganization energies (λ). For example, copolymers with benzodithiophene show λ < 0.3 eV, correlating with high hole mobility (>2 cm/V·s) in OFETs. MD simulations further assess packing dynamics in thin films .
Methodological Considerations
- Contradiction Analysis : Discrepancies in device performance (e.g., PCE variations >2%) often stem from batch-to-batch monomer purity differences. Cross-validate synthetic protocols with Sn NMR to ensure tin coupling efficiency >95% .
- Data Reproducibility : Standardize Stille reaction conditions (e.g., 72-hour reaction time, 110°C) and use glovebox-stored monomers to minimize moisture/oxygen exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
